molecular formula C5H7BrN2O B2986722 (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine CAS No. 1955473-97-8

(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine

Cat. No.: B2986722
CAS No.: 1955473-97-8
M. Wt: 191.028
InChI Key: HZKRLMLVJBZKET-VKHMYHEASA-N
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Description

(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine is a useful research compound. Its molecular formula is C5H7BrN2O and its molecular weight is 191.028. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

A New Consecutive Three-Component Oxazole Synthesis : E. Merkul and T. Müller (2006) developed a novel synthesis method for creating oxazole derivatives starting from propargyl amine and acid chlorides. This method, based on an amidation-coupling-cycloisomerization (ACCI) sequence, could potentially apply to synthesizing compounds like "(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine," highlighting its relevance in creating complex molecules with oxazole rings (Merkul & Müller, 2006).

Haloamidation of Olefins

General Process for the Haloamidation of Olefins : Y. Yeung, Xuri Gao, and E. Corey (2006) described a methodology for adding a bromine atom and an amide nitrogen to olefins. This process is significant for synthesizing vicinal bromoamides, N-acyl aziridines, and oxazolines from which a wide range of amines and amino alcohols can be prepared, suggesting potential pathways to synthesize or modify compounds like "this compound" (Yeung, Gao, & Corey, 2006).

Applications in Corrosion Inhibition

Triazole Schiff Bases as Corrosion Inhibitors : Research by Turuvekere K. Chaitra, K. Mohana, and H. C. Tandon (2015) on triazole Schiff bases demonstrates the use of bromo-functionalized compounds in corrosion inhibition, a crucial application in materials science. Although the specific compound is not mentioned, the study highlights the importance of bromo-substituted compounds in developing corrosion inhibitors (Chaitra, Mohana, & Tandon, 2015).

Synthesis of Amines and Amino Alcohols

Copper-mediated N-alkynylation of Carbamates, Ureas, and Sulfonamides : J. R. Dunetz and R. Danheiser (2003) discussed a general amination strategy that includes the N-alkynylation of carbamates, sulfonamides, and oxazolidinones to form a variety of substituted ynamides. This methodology could be relevant for synthesizing or modifying amines and amino alcohols related to "this compound" (Dunetz & Danheiser, 2003).

Properties

IUPAC Name

(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-3(7)4-2-5(6)8-9-4/h2-3H,7H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKRLMLVJBZKET-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=NO1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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